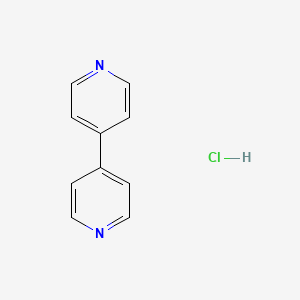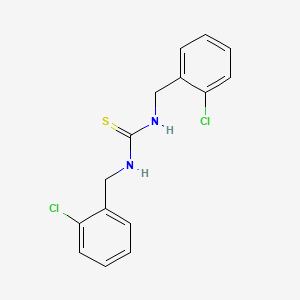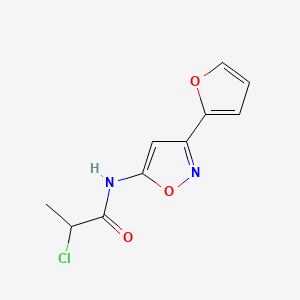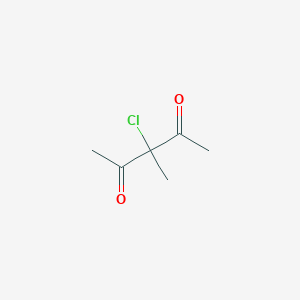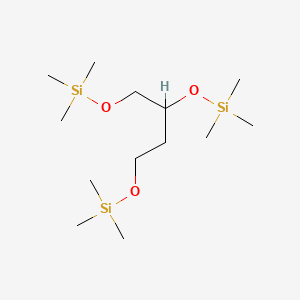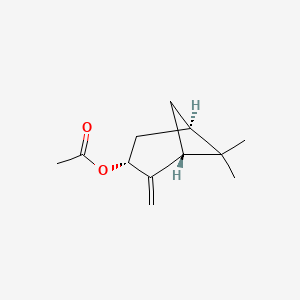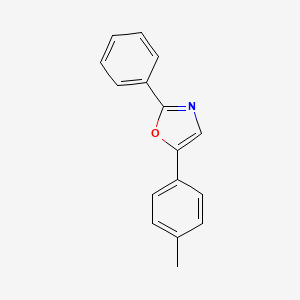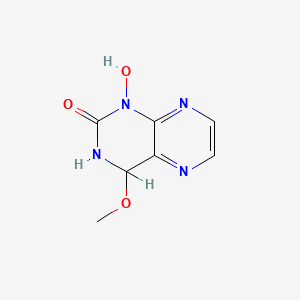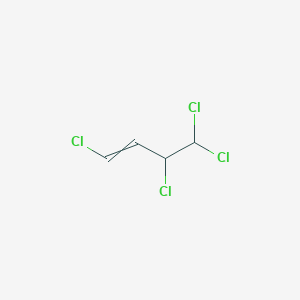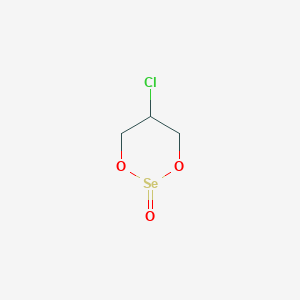
5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one is an organoselenium compound characterized by the presence of a selenium atom within a dioxaselenane ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one typically involves the reaction of selenium dioxide with appropriate chlorinated precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.
化学反应分析
Types of Reactions
5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to higher oxidation states using oxidizing agents.
Reduction: Reduction reactions can convert the selenium atom to lower oxidation states.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides or selenones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one has several scientific research applications:
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one involves its interaction with molecular targets through its selenium atom. The compound can participate in redox reactions, influencing cellular oxidative stress levels. It may also interact with specific enzymes or proteins, modulating their activity and affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
5-Chloro-1,3-benzodioxole: Similar structure but contains oxygen instead of selenium.
5-Chloro-2,1,3-benzothiadiazol-4-amine: Contains sulfur instead of selenium.
Uniqueness
5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its oxygen or sulfur analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and application.
属性
CAS 编号 |
27528-16-1 |
|---|---|
分子式 |
C3H5ClO3Se |
分子量 |
203.49 g/mol |
IUPAC 名称 |
5-chloro-1,3,2λ4-dioxaselenane 2-oxide |
InChI |
InChI=1S/C3H5ClO3Se/c4-3-1-6-8(5)7-2-3/h3H,1-2H2 |
InChI 键 |
YXRCZQLIRSRTDM-UHFFFAOYSA-N |
规范 SMILES |
C1C(CO[Se](=O)O1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


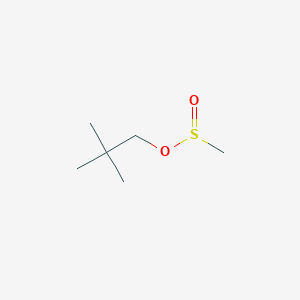
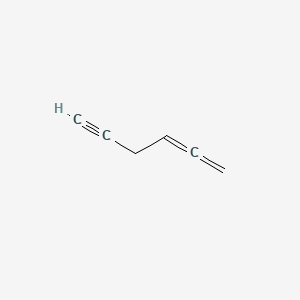
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)
![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
